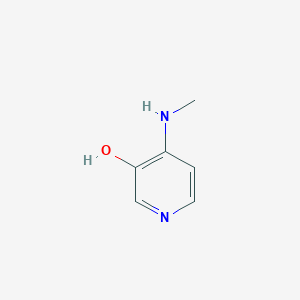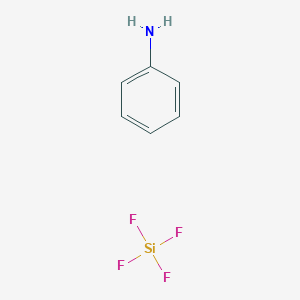
Aniline silicon fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline silicon fluoride is a compound that combines the properties of aniline and silicon fluoride. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C6H5NH2. It is a prototypical aromatic amine and is used as a precursor to many industrial chemicals. Silicon fluoride, on the other hand, is a compound that involves silicon and fluorine atoms. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aniline silicon fluoride typically involves the reaction of aniline with silicon tetrafluoride (SiF4). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C6H5NH2} + \text{SiF4} \rightarrow \text{C6H5NH2-SiF3} + \text{HF} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Aniline silicon fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The compound can undergo substitution reactions where the silicon-fluoride bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
Aniline silicon fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of aniline silicon fluoride involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their structure and function. The pathways involved in its mechanism of action include:
Binding to Proteins: this compound can bind to proteins, altering their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Aniline: Aniline itself is a similar compound but lacks the silicon-fluoride component.
Silicon Fluoride: Silicon fluoride compounds, such as silicon tetrafluoride, share some similarities but differ in their chemical structure and properties.
Uniqueness: Aniline silicon fluoride is unique due to the combination of aniline and silicon fluoride, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability.
Properties
Molecular Formula |
C6H7F4NSi |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
aniline;tetrafluorosilane |
InChI |
InChI=1S/C6H7N.F4Si/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2; |
InChI Key |
NCPUMZRCSWFKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.F[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-5-azoniaspiro[4.5]decane, bromide](/img/structure/B12109565.png)
![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)
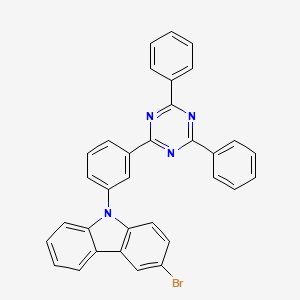
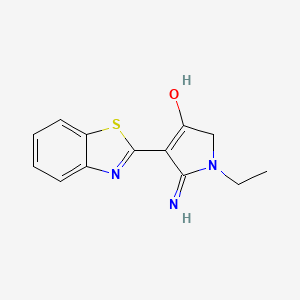


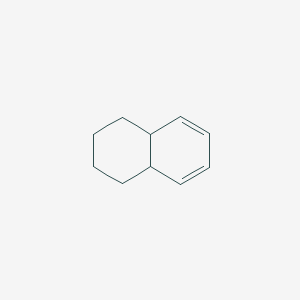
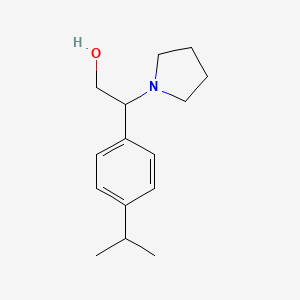

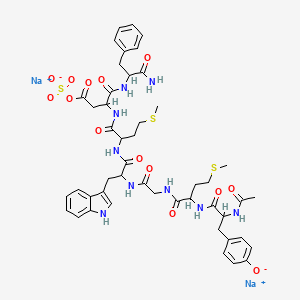
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
